28-Norlup-16(17)-ene

Description

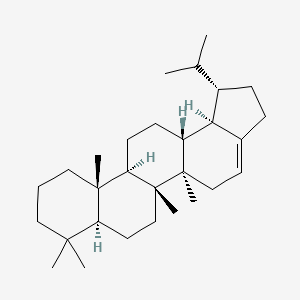

Molecular Architecture and IUPAC Nomenclature

This compound is a pentacyclic triterpenoid belonging to the norlupane series. Its molecular formula is C₂₉H₄₈ , with a molecular weight of 396.7 g/mol and an exact mass of 396.3756 g/mol . The compound derives its name from its structural relationship to the lupane skeleton, where the "nor" prefix indicates the absence of a methyl group at carbon-28 (C-28) compared to the parent lupane structure.

The IUPAC name reflects its pentacyclic framework (rings A–E) and specific modifications:

- C16-C17 double bond : A transannular alkene between carbons 16 and 17.

- C28 deletion : A single carbon atom removed from the lupane backbone at position 28.

- Stereochemistry : Defined by the β-configuration at C-17 and the trans-fused D/E ring junction.

The SMILES notation CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C=O)C)C)C and InChI InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h9,19,21-25H,8,10-18H2,1-7H3/t21-,22-,23-,24+,25-,27-,28+,29+/m0/s1 encode its three-dimensional arrangement.

Stereochemical Features and Conformational Analysis

The stereochemistry of this compound is critical to its conformational stability and biological activity. Key stereochemical elements include:

NMR studies reveal diagnostic signals:

- ¹H NMR : Peaks for H-16 and H-17 at δ ~5.6–6.0 ppm, characteristic of vinylic protons.

- ¹³C NMR : Carbon shifts at δ ~120–130 ppm for the C16-C17 double bond.

The transannular alkene imposes steric constraints, favoring a chair-like conformation for ring D and a boat-like conformation for ring E. This arrangement minimizes eclipsing interactions between substituents.

Comparative Structural Analysis with Lupane Derivatives

This compound shares a core structure with lupane derivatives but exhibits distinct modifications:

| Feature | Lupane | This compound |

|---|---|---|

| Carbon Skeleton | C₃₀H₅₀ (lupane) | C₂₉H₄₈ (C-28 deletion) |

| Double Bonds | C20-C29 (lupenone) | C16-C17 |

| Functional Groups | Ketone (C-3) or alcohol (C-17) | Alkene (C16-C17) |

| Biological Activity | Antiviral, anti-inflammatory | Understudied; potential analog |

Key comparisons with related compounds:

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H48 |

|---|---|

Molecular Weight |

396.7 g/mol |

IUPAC Name |

(1S,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h13,19,21-25H,8-12,14-18H2,1-7H3/t21-,22+,23-,24+,25+,27-,28+,29+/m0/s1 |

InChI Key |

AVTGQJYGWNWEOR-WKWAGDHQSA-N |

SMILES |

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |

Isomeric SMILES |

CC(C)[C@@H]1CCC2=CC[C@@]3([C@@H]([C@@H]12)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 28-Norlup-16(17)-ene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Double Bond Position | Key Structural Features |

|---|---|---|---|---|

| This compound | 53767-47-8 | C₂₉H₄₈ | C16(17) | Norlupane skeleton, absence of methyl at C28 |

| 28-Norlup-17(22)-ene | 53767-52-5 | C₂₉H₄₈ | C17(22) | Norlupane skeleton, shifted double bond |

| Lup-20(29)-ene | 1721-81-9 | C₃₀H₅₀ | C20(29) | Lupane skeleton with intact C28 methyl |

Key Observations :

- Double Bond Position: The position of the double bond significantly impacts reactivity and stability. For instance, this compound’s double bond at C16(17) may confer distinct stereoelectronic properties compared to 28-Norlup-17(22)-ene .

- Methyl Group Absence: Both norlupenes lack a methyl group at C28, differentiating them from Lup-20(29)-ene, which retains this group. This absence may influence their interaction with biological membranes or catalytic systems .

Preparation Methods

Oxidative Decarboxylation Strategies

Lead Tetraacetate-Mediated Decarboxylation

The oxidative decarboxylation of C-28 triterpene acids using Pb(OAc)₄ constitutes the most widely validated route to 28-norlup-16(17)-ene. Betulonic acid (1a) and its derivatives undergo decarboxylation in benzene or ethyl acetate solvents under reflux, producing this compound (3a) alongside the regioisomeric 28-norlup-17(22)-ene (2a). The reaction proceeds via radical intermediates, with Pb(OAc)₄ acting as both oxidant and decarboxylation agent. Critical parameters include:

- Solvent system : Benzene enhances reaction rates compared to ethyl acetate.

- Additives : Pyridine (Py) and copper acetate (Cu(OAc)₂) modulate selectivity, favoring 16(17)-ene formation at Cu(OAc)₂ concentrations of 0.04 mmol.

- Temperature : Reflux conditions (80–100°C) optimize conversion, while lower temperatures (30°C) reduce side-product formation.

Alternative Oxidizing Agents

Phenyliodine Diacetate-Iodine (PhI(OAc)₂-I₂)

PhI(OAc)₂-I₂ in benzene under photolytic conditions (tungsten lamp irradiation) achieves 50% conversion of betulonic acid (1a) to this compound (3a) within 30 minutes. This method minimizes overoxidation but requires rigorous exclusion of moisture.

Trifluoroacetic Acid (CF₃COOH)

CF₃COOH as a co-solvent with Pb(OAc)₄ accelerates decarboxylation, though with reduced regioselectivity. For 1a, this system yields a 1:1 ratio of 16(17)-ene (3a) to 17(22)-ene (2a).

Reaction Optimization and Product Yields

The table below summarizes optimized conditions and yields for this compound synthesis:

| Starting Material | Reagents | Conditions | Products (Ratio) | Yield (%) |

|---|---|---|---|---|

| Betulonic acid (1a) | Pb(OAc)₄-Cu(OAc)₂-Py | Benzene, reflux, 3 h | 3a:2a (3:1) | 67 |

| Dihydrobetulonic acid (1c) | Pb(OAc)₄-Py | Benzene, reflux, 5 h | 3c:2c (3:1) | 60 |

| 1a | PhI(OAc)₂-I₂ | Benzene, irradiation | 3a:2a (3:1) | 51 |

| 1a | Pb(OAc)₄-CF₃COOH | Benzene, reflux, 10 h | 3a:2a (1:1) | 35 |

Key observations:

Characterization and Stereochemical Analysis

NMR Spectroscopic Determination

¹H and ¹³C NMR data confirm the structure and regiochemistry of this compound. Diagnostic signals include:

Applications and Derivative Synthesis

This compound serves as a key intermediate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.